molecular formula C21H22N4O3 B2502003 methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1286699-81-7

methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No. B2502003
CAS RN: 1286699-81-7
M. Wt: 378.432
InChI Key: UKCLASVEDRIWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate, is a multifunctional molecule that serves as a versatile synthon for the preparation of various heterocyclic systems. This compound is related to a family of reagents that have been extensively studied for their utility in synthesizing polyfunctional heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of related compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog has been reported through the preparation from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are key intermediates for the synthesis of a wide range of heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was synthesized from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate .

Molecular Structure Analysis

The molecular structure of compounds in this family has been established through various methods, including X-ray analysis. For instance, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was confirmed by X-ray crystallography . This analytical technique is crucial for understanding the stereochemistry and conformation of the synthesized compounds, which directly influences their reactivity and the outcome of subsequent chemical reactions.

Chemical Reactions Analysis

Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar functional group arrangement, has been shown to react with heterocyclic compounds containing an active methylene group or potential methylene group in the ring system. This reagent has been used to prepare benzoylamino-substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone derivatives . Additionally, it has been utilized to synthesize fused pyrimidinones from heterocyclic α-amino compounds and fused pyranones from carbocyclic and heterocyclic 1,3-diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of the dimethylamino group can enhance the nucleophilicity of the compound, while the acylamino group can participate in various chemical transformations. The reactivity of these compounds towards different nucleophiles and electrophiles allows for the synthesis of a diverse array of heterocyclic systems with potential applications in drug development and other fields .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate and related compounds have been extensively utilized in the synthesis of various heterocyclic systems, showcasing their versatility as synthons in organic chemistry. Research demonstrates their application in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]pyridin-4-one, and 2H-1-benzopyran-2-ones, among others. These compounds serve as key intermediates for generating a wide array of heterocyclic compounds with potential applications in pharmaceuticals, materials science, and as ligands in catalysis (Selič et al., 1997).

Antimicrobial Agents

Some derivatives based on the methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate framework have been synthesized and evaluated for their antimicrobial activities. Compounds exhibiting promising activities against a range of microbial strains highlight the potential of these heterocyclic systems in developing new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics and the ongoing search for novel antimicrobials with unique modes of action (Gouda et al., 2010).

Electrochromic Materials

The derivatization of pyrrole compounds with functional groups related to methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate has led to the development of novel electrochromic materials. These materials exhibit significant changes in color upon electrical stimulation, making them suitable for applications in smart windows, displays, and pH sensors. The synthesis of such derivatives demonstrates the potential of incorporating specific functional groups to modulate the electronic properties of conducting polymers for tailored applications (Almeida et al., 2017).

Diversity-Oriented Synthesis

The versatility of methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate derivatives extends to their use in diversity-oriented synthesis strategies, enabling the generation of structurally diverse libraries of compounds. These strategies leverage the reactivity of the core structure to undergo various alkylation and ring-closure reactions, producing a wide array of heterocyclic compounds. This approach is valuable for drug discovery and development, providing a rapid means to explore chemical space and identify novel bioactive compounds (Roman, 2013).

Safety and Hazards

Methyl benzoate is classified as a combustible liquid and is harmful if swallowed . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

methyl 2-[[2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-24(2)20-17(15-9-5-4-6-10-15)13-25(23-20)14-19(26)22-18-12-8-7-11-16(18)21(27)28-3/h4-13H,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCLASVEDRIWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.